molecular formula C5H4ClN5 B6197495 6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 2758005-35-3

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B6197495
CAS No.: 2758005-35-3
M. Wt: 169.6
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Description

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is mild and convenient, allowing for the production of the target compound with high yields . Another method involves the use of microwave irradiation, which is a catalyst-free and eco-friendly approach. This method uses enaminonitriles and benzohydrazides in a tandem reaction to yield the target compound .

Industrial Production Methods

the methods mentioned above can be scaled up for industrial applications, ensuring good yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrazines .

Scientific Research Applications

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways. This inhibition can lead to the modulation of cellular processes and the potential therapeutic effects observed in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

2758005-35-3

Molecular Formula

C5H4ClN5

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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